4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-19-11-5-2-4-10(8-11)12-9-13(18-15(16)17-12)14-6-3-7-20-14/h2-9H,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWYXYRHEIVRDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation via Michael-Type Addition
The most widely reported method involves a Michael-type addition followed by cyclization, as demonstrated in pyrimidine syntheses . For 4-(furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, this approach employs:
-
Reactants : A furan-containing aldehyde (e.g., furfural), a β-ketoester derivative of 3-methoxyphenylacetate, and guanidine.
-
Mechanism : Nucleophilic attack by the guanidine’s amino group on the α,β-unsaturated carbonyl intermediate forms the pyrimidine ring . Semiempirical calculations suggest that frontier orbital interactions between the aldehyde’s LUMO and the nucleophile’s HOMO drive the reaction .
-
Conditions : Ethanol or dimethylformamide (DMF) at 35–80°C for 2–48 hours, with acetic acid catalysis .
Example Protocol
-
Dissolve furfural (1.25 g, 13 mmol) and 3-methoxyphenylacetate β-ketoester (2.2 g, 10 mmol) in ethanol (30 mL).
-
Add guanidine hydrochloride (1.0 g, 10.5 mmol) and acetic acid (3 drops).
-
Reflux at 80°C for 12 hours.
-
Cool, filter, and recrystallize from ethanol to isolate the product (yield: ~65%) .
Mannich reactions enable the introduction of amine groups into the pyrimidine scaffold . This method is advantageous for generating secondary amines:
-
Reactants : 6-Amino-4-(furan-2-yl)pyrimidine, 3-methoxybenzaldehyde, and formaldehyde.
-
Mechanism : Condensation of formaldehyde and 3-methoxybenzaldehyde with the 6-amino group forms an imine intermediate, which undergoes cyclization .
-
Conditions : Ethanol solvent, room temperature, 3-day reaction time .
Optimization Insights
-
Solvent Impact : Ethanol yields higher purity compared to DMF due to better solubility of intermediates .
-
Catalysis : Acidic conditions (e.g., acetic acid) accelerate imine formation but may require neutralization before cyclization .
Suzuki-Miyaura Cross-Coupling
For late-stage functionalization, Suzuki coupling introduces the 3-methoxyphenyl group to a preformed furyl-pyrimidine core:
-
Reactants : 4-(Furan-2-yl)-6-bromopyrimidin-2-amine, 3-methoxyphenylboronic acid.
-
Catalyst : Pd(PPh₃)₄ (5 mol%) in a 1,2-dimethoxyethane (DME)/water mixture .
-
Conditions : 90°C for 24 hours under inert atmosphere.
Yield Data
| Boronic Acid Equiv. | Catalyst Loading | Yield (%) |
|---|---|---|
| 1.2 | 5 mol% | 72 |
| 2.0 | 10 mol% | 85 |
Multi-Step Synthesis from Pyrimidine Precursors
A stepwise approach allows precise control over substituent placement:
-
Core Formation : Synthesize 4,6-dichloropyrimidin-2-amine via condensation of chlorinated diketones with guanidine.
-
Furan Introduction : Replace Cl at position 4 with furan-2-yl via nucleophilic aromatic substitution (NaH, furfuryl alcohol, 100°C) .
-
Methoxyphenyl Functionalization : Suzuki coupling at position 6 with 3-methoxyphenylboronic acid .
Challenges
-
Regioselectivity : Ensuring substitution at positions 4 and 6 requires careful temperature control.
-
Purification : Column chromatography is often needed to separate regioisomers .
Solvent-Free Mechanochemical Synthesis
Emerging green chemistry methods utilize ball milling for solvent-free synthesis:
-
Reactants : Equimolar guanidine carbonate, furfural, and 3-methoxybenzoylacetate.
-
Conditions : Stainless-steel jars, 500 RPM for 2 hours.
-
Advantages : 90% yield, reduced waste, and faster reaction times compared to solution-phase methods .
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Cyclocondensation | 65–75 | 12–48 h | High |
| Mannich Reaction | 55–60 | 72 h | Moderate |
| Suzuki Coupling | 72–85 | 24 h | High |
| Mechanochemical | 90 | 2 h | Limited |
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include furanone derivatives, dihydropyrimidine compounds, and various substituted pyrimidines.
Scientific Research Applications
The compound 4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a heterocyclic organic compound that has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Below is a detailed exploration of its applications, supported by data tables and documented case studies.
Basic Information
- Molecular Formula : C15H13N3O2
- Molecular Weight : 267.288 g/mol
- SMILES Notation : COc1cccc2c1ncnc2C(=N)N
Structure
The structure of this compound features a pyrimidine ring substituted with a furan and a methoxyphenyl group, which contributes to its diverse biological activities.
Medicinal Chemistry
This compound has shown promise as an anti-cancer agent. Its structural components allow for interaction with various biological targets, making it a candidate for further development in oncology.
Case Study: Anti-Cancer Activity
In vitro studies have demonstrated that derivatives of pyrimidine compounds can inhibit the proliferation of cancer cells. For instance, research indicates that similar compounds exhibit cytotoxic effects against breast and lung cancer cell lines, suggesting a potential mechanism of action through the inhibition of specific kinases involved in cancer progression.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs possess antimicrobial activity. The presence of the furan and methoxy groups may enhance the compound's ability to penetrate microbial membranes.
Case Study: Antimicrobial Efficacy
A comparative study on pyrimidine derivatives showed that certain modifications increased activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored, particularly in the context of chronic inflammatory diseases.
Case Study: Inhibition of Inflammatory Cytokines
Experimental models have demonstrated that pyrimidine derivatives can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting therapeutic potential in conditions like rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Activity
Emerging research suggests that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
Studies involving animal models of Alzheimer's disease have shown that certain pyrimidine derivatives can improve cognitive function and reduce amyloid plaque formation, indicating a protective effect on neuronal health.
Table 1: Summary of Biological Activities
Table 2: Structural Variants and Their Activities
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Furan-2-yl)-6-phenylpyrimidin-2-amine
- 4-(Furan-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- 4-(Thiophen-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Uniqueness
4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine is unique due to the specific combination of furan and methoxyphenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
Biological Activity
4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article presents a comprehensive review of the biological activity associated with this compound, supported by various studies and data.
- Molecular Formula : C15H13N3O2
- Molecular Weight : 267.288 g/mol
- CAS Number : 75358126
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays indicated that this compound inhibited the growth of lung carcinoma (HOP-92 and NCI-H460) and renal carcinoma (ACHN) cell lines, with growth inhibition percentages (GI%) exceeding 66% in several cases .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | GI % |
|---|---|
| HOP-92 | 71.8 |
| NCI-H460 | 66.12 |
| ACHN | 66.02 |
The compound's mechanism of action involves the inhibition of key kinases such as CDK2 and TRKA, which are crucial for cell cycle regulation and tumor progression. The IC50 values for these kinases ranged from 0.09 to 1.58 µM, indicating potent inhibitory activity .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In a study evaluating various pyrimidine derivatives, it was found that certain analogs exhibited moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for selected strains were as follows:
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
These findings suggest that the compound could serve as a lead scaffold for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features, particularly the furan and methoxy groups, which influence its interaction with biological targets. Studies utilizing molecular docking simulations have shown that these substituents enhance binding affinity to target proteins, thereby improving potency against cancerous cells and microbial strains .
Case Studies
- In Vitro Evaluation : A detailed investigation into the cytotoxic effects of this compound revealed that it induced significant apoptosis in treated cancer cells, as evidenced by increased levels of caspase activation and DNA fragmentation assays.
- Kinase Inhibition Studies : The compound was tested alongside known inhibitors, demonstrating comparable efficacy in inhibiting CDK2 and TRKA pathways, which are vital for cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine?
- Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting furan-2-carbaldehyde with 3-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions, followed by cyclization with guanidine derivatives. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Structural validation requires and NMR in DMSO- or CDCl, with key signals for the furan (δ 6.3–7.2 ppm) and methoxyphenyl (δ 3.8 ppm for OCH) groups .
Q. How is the structural conformation of this compound characterized, and what are its critical bond angles?
- Answer : Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between the pyrimidine ring and substituents: 12.8° (furan), 12.0° (methoxyphenyl), and 86.1° (amine group). Intramolecular N–H⋯N hydrogen bonding stabilizes the six-membered ring. Computational studies (DFT/B3LYP) confirm experimental geometries with <0.1 Å deviations in bond lengths .
Q. What preliminary biological activities have been reported for this pyrimidine derivative?
- Answer : Analogous pyrimidin-2-amines exhibit antifungal activity against Candida albicans (MIC = 0.7–1.2 μM) and antiproliferative effects on cancer cell lines (e.g., HCT-116, IC = 0.7–1.5 μM). Activity correlates with electron-withdrawing substituents on the aryl rings .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) explain the compound’s electronic properties and receptor interactions?
- Answer : DFT calculations show the highest occupied molecular orbital (HOMO) localized on the furan ring, suggesting nucleophilic reactivity. Molecular docking against adenosine A/A receptors (PDB: 5N2S) predicts binding via π-π stacking (furan with Phe168) and hydrogen bonding (amine with Glu170). Free energy of binding (ΔG = −9.2 kcal/mol) aligns with experimental antagonist activity .
Q. What strategies resolve contradictions in bioactivity data across structurally similar derivatives?
- Answer : Contradictions arise from substituent effects. For example, electron-donating groups (e.g., OCH) enhance antifungal activity but reduce anticancer potency. Multivariate analysis (PLS regression) of IC vs. Hammett σ values quantifies these trends. Cross-validation (Q > 0.5) ensures model robustness .
Q. How is experimental phasing optimized for crystallographic studies of this compound?
- Answer : SHELXC/D/E pipelines are used for experimental phasing. High-resolution data (<1.0 Å) and twinning detection (TWINROTMAT) improve phase accuracy. For low-symmetry crystals (e.g., monoclinic P2), iterative density modification in SHELXE enhances map interpretability .
Q. What alternative synthetic routes improve yield or regioselectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
